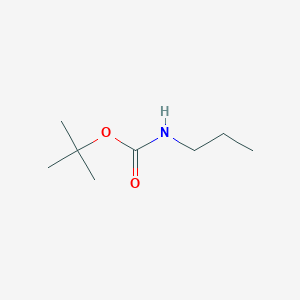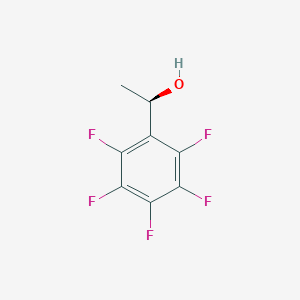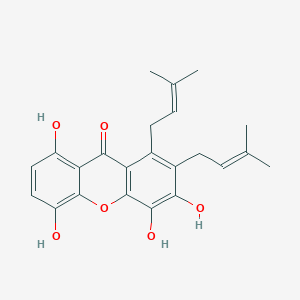
1,4,5,6-Tetrahydroxy-7,8-Diprenylxanthone
Übersicht
Beschreibung
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a natural xanthone compound isolated from the plant Garcinia xanthochymus . This compound has garnered interest due to its moderate cytotoxic activities against certain cancer cell lines, such as breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549).
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone has several scientific research applications:
Chemistry: Used as a reference compound in the study of xanthones and their derivatives.
Biology: Investigated for its cytotoxic properties against cancer cell lines.
Medicine: Potential therapeutic agent due to its moderate cytotoxicity against cancer cells.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Wirkmechanismus
Target of Action
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a natural xanthone found in the herbs of Garcinia xanthochymus . It shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines . Therefore, the primary targets of this compound are likely to be components of these cancer cell lines.
Mode of Action
Its cytotoxicity against cancer cell lines suggests that it may interact with cellular components to inhibit cell proliferation or induce cell death .
Biochemical Pathways
Given its cytotoxic effects on cancer cells, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its therapeutic potential .
Result of Action
The primary result of the action of this compound is its cytotoxic effect on MDA-MB-435S and A549 cancer cell lines . This suggests that the compound may have potential as a therapeutic agent for certain types of cancer.
Action Environment
Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability, efficacy, and mode of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is typically obtained through extraction and purification from Garcinia xanthochymus .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Ethers or esters
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5,6-Tetrahydroxy-7,8-diprenylxanthone
- 1,4,5,6-Tetrahydroxy-7-prenylxanthone
- 1,4,5,6-Tetrahydroxy-8-prenylxanthone
Uniqueness
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is unique due to its specific prenylation pattern at the 7 and 8 positions, which contributes to its distinct cytotoxic properties . Other similar compounds may have different prenylation patterns, leading to variations in their biological activities.
Eigenschaften
IUPAC Name |
3,4,5,8-tetrahydroxy-1,2-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-14(8-6-12(3)4)19(26)21(28)23-17(13)20(27)18-15(24)9-10-16(25)22(18)29-23/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLJVCQGYKZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1C(=O)C3=C(C=CC(=C3O2)O)O)O)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone been discovered in nature?
A1: this compound has been isolated from the plant Garcinia xanthochymus [, ]. This compound was found specifically in extracts taken from the twig bark of the plant [].
Q2: What kind of biological activity has been reported for this compound?
A2: While this compound itself hasn't been extensively studied for its specific bioactivity, a related compound isolated alongside it, 1,3,5,6‐tetrahydroxy‐4,7,8‐triprenylxanthone, demonstrated moderate cytotoxic activity against breast cancer (MDA‐MB‐435S) and lung adenocarcinoma (A549) cell lines []. Further research is needed to determine if this compound shares similar activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


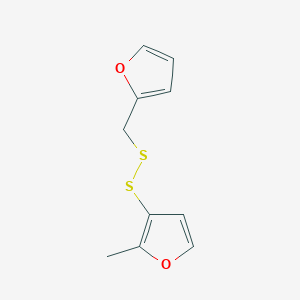
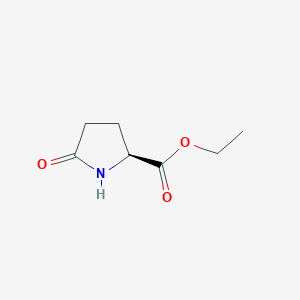
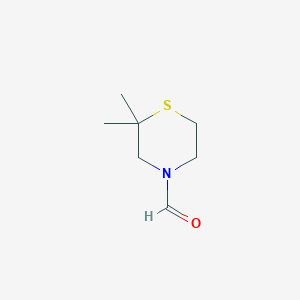
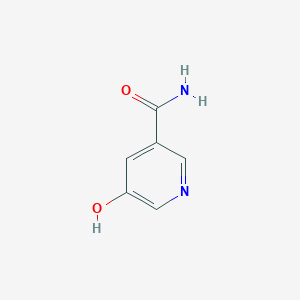

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
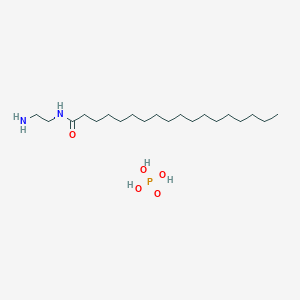
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
